molecular formula C24H43ClN2O B1294607 Laurimin CAS No. 52513-11-8

Laurimin

Cat. No.: B1294607
CAS No.: 52513-11-8
M. Wt: 411.1 g/mol
InChI Key: JOMDPISNBYPGIK-UHFFFAOYSA-N
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Description

Laurimin, also known as lauryldimethylamine oxide, is a chemical compound commonly used in various industries due to its surfactant properties. It is derived from lauric acid, which is found in coconut oil or other vegetable oils. This compound appears as a clear to pale yellow liquid with a mild odor and is known for its excellent foaming and emulsifying properties .

Safety and Hazards

The Cosmetics Ingredient Review has deemed Laurimin safe for use in cosmetic products and in leave-on products (in which the concentration is limited to 3.7%) . Research shows the ingredient is typically not a skin or eye irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laurimin is typically synthesized by reacting lauric acid or lauryl alcohol with hydrogen peroxide under controlled conditions. This reaction leads to the formation of the amine oxide, specifically lauryldimethylamine oxide . The reaction conditions include maintaining a temperature of around 110°C and using a catalyst such as Amberlyst 15 to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification. In the second stage, methyl laurate undergoes transesterification to form the desired amine oxide . This method ensures high productivity and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Laurimin undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amine oxide, it is particularly reactive with hydrogen peroxide, leading to exothermic reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using hydrogen peroxide under controlled conditions.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of lauryldimethylamine oxide, which are used in different applications depending on the specific reaction conditions.

Mechanism of Action

Laurimin exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a cleansing agent, where it helps to remove dirt, oil, and impurities from surfaces . Additionally, its antimicrobial action is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Uniqueness of Laurimin: this compound stands out due to its strong amphiphilic nature, which allows it to form micelles and liquid crystalline phases. This property makes it highly effective in solubilizing hydrophobic substances and enhancing the stability of emulsions . Additionally, its antimicrobial properties and ability to reduce irritation in formulations make it a valuable ingredient in various applications.

Properties

IUPAC Name

benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMDPISNBYPGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886006
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52513-11-8
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52513-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laurimin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052513118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAURIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D0BVX7BJM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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